molecular formula C15H25NO3 B1523039 Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate CAS No. 1065075-83-3

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate

Cat. No.: B1523039
CAS No.: 1065075-83-3
M. Wt: 267.36 g/mol
InChI Key: ZRGCCFSHYNJSQV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate: is an organic compound that features a piperidine ring substituted with an allyloxy group and a vinyl group, along with a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the cyclization of appropriate precursors.

    Introduction of Allyloxy and Vinyl Groups: The allyloxy and vinyl groups are introduced through substitution reactions. Common reagents for these reactions include allyl bromide and vinyl bromide, respectively.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy and vinyl groups.

    Reduction: Reduction reactions can also occur, potentially converting the vinyl group to an ethyl group.

    Substitution: The allyloxy and vinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield an aldehyde or carboxylic acid, while reduction of the vinyl group may produce an ethyl-substituted piperidine.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

Biology:

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new pharmaceuticals.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate exerts its effects depends on its specific application. In catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate various chemical transformations. In biological systems, the tert-butyl group can serve as a probe, providing insights into the structure and dynamics of macromolecular complexes .

Comparison with Similar Compounds

    Tert-butyl 3-(allyloxy)-3-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a vinyl group.

    Tert-butyl 3-(methoxy)-3-vinylpiperidine-1-carboxylate: Similar structure but with a methoxy group instead of an allyloxy group.

Uniqueness: Tert-butyl 3-(allyloxy)-3-vinylpiperidine-1-carboxylate is unique due to the presence of both allyloxy and vinyl groups on the piperidine ring, which can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 3-ethenyl-3-prop-2-enoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-6-11-18-15(7-2)9-8-10-16(12-15)13(17)19-14(3,4)5/h6-7H,1-2,8-12H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGCCFSHYNJSQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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